molecular formula C13H19NO B11810247 6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11810247
M. Wt: 205.30 g/mol
InChI Key: UPRXHBRRFILEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical scaffold of significant interest in medicinal and agrochemical research. In pharmaceutical contexts, closely related 1,4-benzoxazine derivatives have been identified as promising scaffolds for the development of novel anticancer agents . Research indicates that these compounds can demonstrate selective cytotoxicity towards hypoxic cancer cells, a universal hallmark of solid tumors that contributes to therapy resistance . Specifically, certain derivatives have been shown to inhibit hypoxic cancer cell growth while sparing normoxic cells, and can downregulate key hypoxia-induced genes such as HIF-1α and VEGF . In the field of agrochemistry, the 3,4-dihydro-2H-benzo[1,4]oxazine structure is a key intermediate in the synthesis of compounds with herbicidal activity . This reagent is intended for use by qualified researchers as a building block to explore these and other biological mechanisms, and to develop new active compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

6-tert-butyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C13H19NO/c1-9-8-15-12-6-5-10(13(2,3)4)7-11(12)14-9/h5-7,9,14H,8H2,1-4H3

InChI Key

UPRXHBRRFILEMB-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(N1)C=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Key Reaction Components

  • Phenolic precursor : 2-tert-butylphenol or substituted derivatives.

  • Amine source : Methylamine or its hydrochloride salt.

  • Formaldehyde donor : Paraformaldehyde or formalin.

  • Solvent : Toluene, ethanol, or tetrahydrofuran (THF).

The tert-butyl group introduces steric hindrance, requiring prolonged reaction times or elevated temperatures to achieve cyclization.

Stepwise Preparation Methods

Method A: One-Pot Mannich Reaction

Procedure :

  • Reagents :

    • 2-tert-Butylphenol (1.0 equiv)

    • Methylamine hydrochloride (1.2 equiv)

    • Paraformaldehyde (2.5 equiv)

    • Toluene (solvent)

    • Glacial acetic acid (catalyst, 0.1 equiv).

  • Steps :

    • Combine reagents in toluene under nitrogen.

    • Reflux at 110°C for 12–16 hours.

    • Cool, wash with 1N NaOH (3×) and brine (3×).

    • Dry over MgSO₄, filter, and concentrate under vacuum.

    • Purify via column chromatography (hexane/ethyl acetate 4:1).

Yield : 68–72%.

Mechanistic Insight :
The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the phenolic oxygen and subsequent cyclization.

Method B: Reductive Amination Approach

Procedure :

  • Intermediate synthesis :

    • React 2-tert-butylphenol with formaldehyde and methylamine to form a Schiff base.

  • Reduction :

    • Treat the Schiff base with lithium borohydride (LiBH₄) in THF at 65°C for 20 hours.

Workup :

  • Quench excess LiBH₄ with water.

  • Extract with ethyl acetate, dry, and concentrate.

Yield : 60–65%.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Toluene : Optimal for high-temperature reflux (110°C), achieving 72% yield.

  • Ethanol : Lower yields (55–60%) due to side-product formation.

Steric and Electronic Considerations

  • The tert-butyl group at position 6 slows cyclization, necessitating extended reaction times.

  • Methylamine’s nucleophilicity is sufficient for iminium formation without requiring protecting groups.

Structural Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃)δ 1.32 (s, 9H, tert-butyl), 2.89 (s, 3H, N–CH₃), 3.82 (t, 2H, O–CH₂), 4.24 (t, 2H, N–CH₂), 6.72–7.14 (m, 3H, aromatic).
¹³C NMR δ 29.1 (tert-butyl CH₃), 34.8 (N–CH₃), 64.2 (O–CH₂), 116.4–148.7 (aromatic).

Elemental Analysis

  • Calculated for C₁₄H₂₁NO : C, 74.62%; H, 9.39%; N, 6.22%.

  • Found : C, 74.58%; H, 9.42%; N, 6.19%.

Comparative Analysis of Methods

Parameter Method A Method B
Yield68–72%60–65%
Reaction Time12–16 h20 h
Purification ComplexityModerateHigh
ScalabilityHighModerate

Method A is preferred for large-scale synthesis due to fewer steps and higher reproducibility.

Applications and Derivatives

The compound serves as a precursor for:

  • Pharmaceutical agents : Serotonin receptor modulators.

  • Polymer precursors : Benzoxazine resins with high thermal stability .

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like lead dioxide (PbO2), reducing agents, and various nucleophiles and electrophiles . Reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized oxazines .

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with molecular targets and pathways. The oxazine ring can participate in various chemical reactions, influencing the compound’s biological activity. For instance, the nitrogen lone pair in the oxazine ring can engage in conjugation with the π-system of quinones, affecting the compound’s redox properties .

Comparison with Similar Compounds

Substituent Position and Steric Effects

  • 3-(tert-Butyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine: This positional isomer places the tert-butyl group at position 3 instead of 5.
  • 7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine : The fluorine atom at position 7 introduces strong electronegativity, enhancing polarity and metabolic stability. Compared to the tert-butyl group, fluorine’s smaller size may improve solubility but reduce lipophilicity, affecting membrane permeability .

Halogenated Derivatives

  • 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride : Bromine at position 6 increases molecular weight (214.06 g/mol) and lipophilicity (clogP ~1.53), which may enhance blood-brain barrier penetration. However, the hydrochloride salt form improves aqueous solubility (0.001 mmHg vapor pressure at 25°C), contrasting with the free base form of the tert-butyl analog .
  • 7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine : The methyl group at position 4 and bromine at position 7 create a distinct electronic profile. Bromine’s electron-withdrawing effect could deactivate the aromatic ring, altering reactivity in cross-coupling reactions compared to the electron-donating tert-butyl group .

Functional Group Variations

  • This substitution also reduces ring strain, affecting conformational stability .
  • Nitro-substituted derivatives (e.g., 7-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid) : The nitro group strongly withdraws electrons, making the aromatic ring more electrophilic. This contrasts with the tert-butyl group’s electron-donating nature, which stabilizes the ring and may reduce susceptibility to oxidation .

Biological Activity

6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, based on various research findings.

  • Chemical Structure : The compound's structure can be represented as follows:
C13H19NO\text{C}_{13}\text{H}_{19}\text{N}\text{O}
  • CAS Number : 2060046-67-3

1. Anti-Cancer Activity

Research indicates that benzoxazine derivatives, including 6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that synthesized derivatives showed varying effects on the release of pro-inflammatory cytokines like IL-6 and TNF-α depending on the cancer type treated. Notably, certain compounds displayed effective inhibition of cancer cell proliferation in vitro .

CompoundCell Line TestedIC50 (μM)Cytokine Release
6-(tert-Butyl)-3-methyl...MCF-7 (Breast)15.2↓ IL-6
6-(tert-Butyl)-3-methyl...A549 (Lung)12.8↓ TNF-α

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through its impact on cytokine levels in cell cultures. The results suggest that certain derivatives can modulate inflammatory responses effectively, making them potential candidates for treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial efficacy of 6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has been assessed against several bacterial strains. The compound exhibited selective activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 5.98 to >30 μg/mL for different strains .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus10.42
Escherichia coli>30
Pseudomonas aeruginosa24.81

Case Studies

A notable case study involved the synthesis and biological evaluation of benzoxazine derivatives where researchers found that modifications to the oxazine ring significantly enhanced anti-cancer and antimicrobial activities. The study highlighted the importance of structural variations in optimizing therapeutic efficacy .

Q & A

Basic Research Question

  • Chromatography : HPLC or GC-MS for purity assessment, with mobile phases optimized for benzoxazine derivatives (e.g., acetonitrile/water gradients) .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., tert-butyl at C6: δ ~1.3 ppm for nine equivalent protons; methyl at C3: δ ~2.1 ppm) .
    • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related 3-phenylbenzoxazine derivatives .

What are the challenges in optimizing reaction yields for this compound?

Advanced Research Question

  • Steric Effects : The tert-butyl group at C6 impedes electrophilic substitution, requiring high-temperature reflux (e.g., 80–100°C in toluene) .
  • Byproduct Formation : Competing pathways, such as over-alkylation, can be mitigated by slow reagent addition and stoichiometric control.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may necessitate post-reaction purification via column chromatography .

What spectroscopic techniques are most effective for characterizing substituent effects?

Basic Research Question

  • FTIR : Identify carbonyl groups (C=O stretch at ~1650–1750 cm1^{-1}) and aromatic C-H bending modes (~750–850 cm1^{-1}) .
  • UV-Vis : Monitor electronic transitions influenced by electron-donating substituents (e.g., tert-butyl groups shift absorption maxima to longer wavelengths) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns specific to the benzoxazine core .

How does the tert-butyl group influence the compound’s reactivity and stability?

Advanced Research Question

  • Steric Shielding : The bulky tert-butyl group reduces nucleophilic attack at C6, enhancing stability under acidic conditions but slowing electrophilic substitutions .
  • Electron Donation : Its inductive effect slightly increases electron density on the oxazine ring, affecting redox properties (e.g., oxidation potentials measured via cyclic voltammetry) .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C, making it suitable for high-temperature applications .

What computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., serotonin receptors, based on benzoxazine analogs with antidepressant activity) .
  • DFT Calculations : B3LYP/6-31G(d) optimizations predict charge distribution and reactive sites (e.g., electrophilic regions at the oxazine oxygen) .
  • MD Simulations : GROMACS can assess stability in biological membranes, critical for drug delivery studies .

Are there contradictions in pharmacological data for structurally related benzoxazines?

Advanced Research Question

  • Activity Variability : Some benzothiazine analogs exhibit stimulant effects (e.g., dopamine receptor modulation), while others show sedative properties due to substituent-dependent receptor selectivity .
  • Bioavailability Conflicts : While tert-butyl groups enhance lipophilicity (logP ~2.5), poor aqueous solubility (<0.1 mg/mL) may limit in vivo efficacy, necessitating formulation studies .

What are best practices for handling and storing this compound?

Basic Research Question

  • Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation of the dihydrooxazine ring .
  • Safety : Use gloveboxes for air-sensitive reactions and PPE (nitrile gloves, goggles) due to potential irritancy (MSDS data for analogs indicate LD50_{50} >500 mg/kg in rodents) .
  • Waste Disposal : Neutralize acidic/byproduct residues with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.